molecular formula C19H26FN3O B7167723 N-cyclopropyl-2-(4-fluorophenyl)-2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetamide

N-cyclopropyl-2-(4-fluorophenyl)-2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetamide

Cat. No.: B7167723
M. Wt: 331.4 g/mol
InChI Key: ABNUOTJZDQDNBK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-fluorophenyl)-2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a pyrrolidinyl group attached to an acetamide backbone. Compounds of this nature are often investigated for their potential pharmacological properties and applications in medicinal chemistry.

Properties

IUPAC Name

N-cyclopropyl-2-(4-fluorophenyl)-2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O/c20-15-5-3-14(4-6-15)18(19(24)21-16-7-8-16)23-12-9-17(13-23)22-10-1-2-11-22/h3-6,16-18H,1-2,7-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNUOTJZDQDNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(C2)C(C3=CC=C(C=C3)F)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-fluorophenyl)-2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions involving alkenes and carbenes.

    Introduction of the fluorophenyl group: This step might involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the pyrrolidinyl group: This can be synthesized through the reaction of amines with suitable carbonyl compounds.

    Coupling to form the acetamide backbone: This final step might involve amidation reactions where the amine groups are coupled with acetic acid derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-fluorophenyl)-2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Potential pharmacological properties such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-fluorophenyl)-2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetamide would depend on its specific biological targets. Typically, such compounds might interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies involving molecular docking, biochemical assays, and in vivo experiments are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(4-chlorophenyl)-2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetamide
  • N-cyclopropyl-2-(4-bromophenyl)-2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetamide
  • N-cyclopropyl-2-(4-methylphenyl)-2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetamide

Uniqueness

The uniqueness of N-cyclopropyl-2-(4-fluorophenyl)-2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetamide lies in the specific combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the fluorophenyl group, for example, might enhance its lipophilicity and metabolic stability, making it a more potent and longer-lasting compound in biological systems.

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